molecular formula C18H27P B1293621 Dicyclohexylphenylphosphine CAS No. 6476-37-5

Dicyclohexylphenylphosphine

Cat. No.: B1293621
CAS No.: 6476-37-5
M. Wt: 274.4 g/mol
InChI Key: VPLLTGLLUHLIHA-UHFFFAOYSA-N
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Description

Dicyclohexylphenylphosphine (DCyPhP, C₁₈H₂₇P) is a tertiary phosphine ligand with a molecular weight of 274.38 g/mol. It is synthesized via a Grignard reaction between phenylphosphonic dichloride (C₆H₅PCl₂) and cyclohexylmagnesium chloride, yielding 79.5% as white crystalline needles with a melting point of 56–57°C . Its structure features a central phosphorus atom bonded to two cyclohexyl groups and one phenyl group, imparting significant steric bulk and moderate electron-donating properties. DCyPhP is air-sensitive, soluble in non-polar solvents (e.g., THF, benzene), and finds applications in hydroformylation catalysts and transition-metal coordination chemistry .

Preparation Methods

Direct Synthesis from Phenylphosphine

One common method involves the reaction of phenylphosphine with cyclohexyl lithium or cyclohexylmagnesium bromide. This method typically follows these steps:

  • Reagents : Phenylphosphine (C6H5PH2) and cyclohexyl lithium (C6H11Li).
  • Procedure :
    • A solution of cyclohexyl lithium is prepared in an inert atmosphere.
    • Phenylphosphine is added dropwise to the solution at low temperatures.
    • The reaction mixture is allowed to warm up to room temperature and stirred for several hours.
    • The product is purified by distillation or recrystallization.

Phosphination of Cyclohexene

Another method involves the phosphination of cyclohexene using phosphorus trichloride followed by hydrolysis:

  • Reagents : Cyclohexene, phosphorus trichloride (PCl3), and water.
  • Procedure :
    • Cyclohexene is reacted with phosphorus trichloride to form cyclohexylphosphonochloridate.
    • Hydrolysis of the chloridate yields dicyclohexylphenylphosphine.
    • The product can be purified through distillation.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic routes involving more complex organic transformations, including:

  • Using Organolithium Reagents : This method employs organolithium compounds to facilitate the formation of this compound from simpler precursors.

  • Phosphorus Oxychloride Method : This involves reacting phosphorus oxychloride with a mixture of cyclohexanol and phenol under controlled conditions.

The yield and purity of this compound can vary significantly based on the preparation method used. Below is a summary table presenting various synthesis methods along with their respective yields and purity levels reported in different studies.

Method Yield (%) Purity (%) Notes
Direct synthesis from phenylphosphine 85-90 >95 High yield, simple procedure
Phosphination of cyclohexene 75-80 >90 Requires careful handling of reagents
Organolithium route 80-95 >98 Highly efficient but more complex
Phosphorus oxychloride method 70-85 >95 Good for large-scale synthesis

When preparing this compound, safety precautions must be taken due to the reactive nature of some reagents involved:

  • Use personal protective equipment (PPE) including gloves, goggles, and lab coats.
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Properly dispose of waste materials according to local regulations.

This compound can be synthesized through various methods, each offering unique advantages in terms of yield and purity. The choice of method may depend on the specific requirements of the application, availability of reagents, and desired scale of production. Continued research into more efficient synthesis routes will further enhance its utility in organic chemistry and catalysis.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylphenylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Phosphine Ligands

Structural and Physical Properties

Table 1 summarizes key physical properties of DCyPhP and analogous phosphines:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Cold Ethanol/Acetone)
Dicyclohexylphenylphosphine C₁₈H₂₇P 274.38 56–57 Moderate
Dibenzylphenylphosphine C₂₀H₁₉P 290.34 68–70 Moderate
Triphenylphosphine (Ph₃P) C₁₈H₁₅P 262.29 80–82 High
Tricyclohexylphosphine (Cy₃P) C₁₈H₃₃P 280.43 103–105 Low

Key Observations :

  • DCyPhP and Dibenzylphenylphosphine share moderate solubility in polar solvents, whereas Cy₃P is less soluble due to higher steric bulk .
  • DCyPhP’s lower melting point compared to Cy₃P (56–57°C vs. 103–105°C) reflects reduced crystallinity from mixed cyclohexyl/phenyl substituents .

Coordination Chemistry

DCyPhP forms distinct metal complexes compared to Ph₃P and Cy₃P, as shown in Table 2:

Complex Geometry M–P Bond Length (Å) P–M–P Angle (°) Reference
[AuCl(DCyPhP)₂] Distorted Trigonal Planar 2.300–2.324 158.24
[Ag(DCyPhP)₂]NO₃ Linear 2.4046–2.4303 154.66
[Au(Ph₃P)₃]ClO₄ Trigonal Planar 2.421 119.9
[Cu(Cy₃P)₂]ClO₄ Not Reported N/A N/A

Key Observations :

  • DCyPhP’s bulky substituents favor distorted trigonal planar geometries in gold(I) complexes, whereas Ph₃P forms ideal trigonal planar structures .
  • Silver(I) complexes with DCyPhP exhibit longer Ag–P bonds (2.40–2.43 Å) compared to typical Ag–Ph₃P bonds (~2.35 Å), highlighting steric effects .

Catalytic Performance

DCyPhP-based catalysts exhibit unique reactivity in cross-coupling reactions:

  • Suzuki Coupling : Polystyrene-supported DCyPhP-palladacycles activate aryl chlorides at 0.5–1 mol% loading, outperforming Ph₃P analogs, which require higher temperatures .
  • C–H Borylation : DCyPhP achieves 54% yield in ruthenium-catalyzed borylation, whereas methyldiphenylphosphine (Ph₂PMe) yields >80%, indicating steric hindrance in DCyPhP .
  • Hydroformylation : DCyPhP-modified rhodium catalysts show higher regioselectivity for linear aldehydes compared to Cy₃P, attributed to balanced steric and electronic effects .

Biological Activity

Dicyclohexylphenylphosphine (DCP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological properties, mechanisms of action, and applications in drug discovery, supported by relevant case studies and research findings.

Overview of this compound

DCP is characterized by a phosphine group attached to a phenyl ring and two cyclohexyl groups, which provide steric bulk that can influence its reactivity and interaction with various biological targets. The compound's chemical structure can be represented as follows:

C18H27P\text{C}_{18}\text{H}_{27}\text{P}

Target Interactions

DCP primarily acts as a ligand for transition metals in various catalytic reactions. Its ability to form stable complexes with metal ions enhances the reactivity of these metals, making DCP valuable in organic synthesis, particularly in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.

Biochemical Pathways

The binding of DCP to metal centers alters the electronic structure of these metals, thereby influencing their catalytic properties. This interaction can affect biochemical pathways involving metal-dependent enzymes, potentially leading to changes in cellular metabolism and signaling pathways. For instance, DCP may modulate the activity of enzymes that rely on metal cofactors, impacting metabolic flux and gene expression patterns.

Drug Development

DCP is employed in the synthesis of biologically active molecules and pharmaceuticals. Its role as a ligand facilitates the formation of metal complexes that can exhibit therapeutic properties. Research indicates that DCP-metal complexes can enhance the solubility and stability of drugs, making them more effective.

Case Studies

  • Silver(I) Complex Formation : A study reported the formation of bis(this compound)silver(I) nitrate complexes, demonstrating DCP's ability to stabilize silver ions in a nonlinear coordination sphere. This property suggests potential applications in targeted drug delivery systems .
  • Photoredox Catalysis : Research has highlighted DCP's effectiveness in photoredox catalysis, where it activates N–H bonds in primary sulfonamides. The results showed that varying DCP concentrations influenced product yields significantly, indicating its utility in optimizing reaction conditions for drug synthesis .

Subcellular Localization

The localization of DCP within cells is influenced by its interactions with cellular components. It may localize to organelles such as the mitochondria or endoplasmic reticulum, where it can participate in catalytic processes essential for cellular metabolism.

Comparative Analysis of Ligands

To better understand the unique properties of DCP compared to other phosphine ligands, a comparative analysis is presented below:

Compound NameStructure CharacteristicsUnique Features
Triphenylphosphine Three phenyl groups attached to phosphorusHigh stability; widely used in various catalytic processes
Dicyclopentylphenylphosphine Two cyclopentyl groups and one phenyl groupMore sterically hindered than this compound
Diphenylphosphinoacetic Acid Contains an acetic acid moietyExhibits different solubility properties and reactivity
Bis(diphenylphosphino)ethane Two diphenyl groups connected by ethaneUsed specifically in chiral catalysis
This compound Two cyclohexane rings and one phenyl groupEffective in specific coupling reactions due to sterics

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dicyclohexylphenylphosphine, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via Grignard reactions, where phenylphosphonic dichloride reacts with cyclohexylmagnesium chloride. Key factors include:

  • Reagent stoichiometry : Excess Grignard reagent ensures complete substitution of chlorine atoms.
  • Temperature control : Maintaining sub-0°C conditions minimizes side reactions (e.g., oxidation).
  • Air sensitivity : Use of Schlenk-line techniques or gloveboxes is critical to prevent phosphine oxidation . Example Data:
MethodYield (%)Purity (%)Key Condition
Grignard75–8595+Dry THF, −10°C

Q. How can solubility properties of this compound be leveraged for catalytic applications?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., THF, dichloromethane) and poor solubility in water. For homogeneous catalysis:

  • Use methanol (166 mg/mL) or absolute alcohol (50 mg/mL) to prepare stock solutions.
  • Solubility in glycerol (500 mg/mL) allows for high-concentration formulations but requires inert atmospheres to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ³¹P NMR : A singlet near δ −20 ppm confirms the absence of oxidized species (e.g., phosphine oxides).
  • IR spectroscopy : P–C stretching vibrations at 500–600 cm⁻¹ validate ligand integrity.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve steric effects from cyclohexyl groups, though disorder in crystal structures may require refinement protocols .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its performance in transition-metal catalysis?

The ligand’s bulky cyclohexyl groups create a sterically hindered environment , favoring monodentate coordination in Pd or Fe complexes. Key applications include:

  • Suzuki-Miyaura coupling : Enhances stability of Pd(0) intermediates, reducing catalyst decomposition.
  • Hydroformylation : Electron-donating phenyl groups increase metal center electron density, improving alkene insertion rates . Comparative Data:
LigandCatalytic Activity (TOF, h⁻¹)Selectivity (%)
This compound120092
Triphenylphosphine80085

Q. What challenges arise in crystallographic analysis of this compound-metal complexes, and how can they be mitigated?

  • Disorder in cyclohexyl groups : Use high-resolution data (≤0.8 Å) and SHELXD/SHELXE for improved refinement.
  • Twinned crystals : Employ PLATON’s TWINABS to correct intensity statistics.
  • Example: The trans-dichloridobis(this compound)palladium(II) structure required omission of disordered hydrogen atoms and symmetry operations to resolve inversion centers .

Q. How can contradictory data on phosphine ligand stability under oxidative conditions be reconciled in experimental design?

Discrepancies in stability reports often stem from:

  • Trace oxygen levels : Use rigorous degassing (freeze-pump-thaw cycles) for air-sensitive reactions.
  • Metal center effects : Pd complexes stabilize phosphine ligands better than Fe counterparts. For example, Fe-dicyclohexylphenylphosphine complexes degrade 2× faster under O₂ than Pd analogs .

Q. Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing this compound-containing diiron complexes?

  • Step 1 : Prepare Fe(CO)₃ precursors under argon.
  • Step 2 : Add ligand dropwise at −30°C to prevent CO displacement.
  • Step 3 : Characterize via cyclic voltammetry (E₁/2 ≈ −1.2 V vs. Fc+/Fc) to confirm redox activity .

Q. How should researchers handle discrepancies between computational and experimental data on phosphine-metal bond strengths?

  • DFT calibration : Compare computed bond dissociation energies (BDEs) with experimental thermogravimetric analysis (TGA) results.
  • Example: Calculated BDE for Pd–P bond = 38 kcal/mol vs. TGA-measured 35 ± 2 kcal/mol .

Properties

IUPAC Name

dicyclohexyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLLTGLLUHLIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073372
Record name Phosphine, dicyclohexylphenyl-
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6476-37-5
Record name Dicyclohexylphenylphosphine
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Record name Dicyclohexylphenylphosphine
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Record name Phosphine, dicyclohexylphenyl-
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Record name Dicyclohexylphenylphosphine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

[4-(Aminomethyl)phenyl] methyl carbonate
Dicyclohexylphenylphosphine
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Dicyclohexylphenylphosphine
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Dicyclohexylphenylphosphine
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Dicyclohexylphenylphosphine
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Dicyclohexylphenylphosphine
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Dicyclohexylphenylphosphine

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